Lipophilicity (Consensus Log P) of 6-Br-1-CF₃-THIQ vs. 1-CF₃-THIQ (No Bromine) and 6-Br-THIQ (No CF₃): Additive Contribution of Dual Substitution
The target compound 6-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline exhibits a SwissADME consensus Log Pₒ/w of 3.23, which is substantially higher than either mono-substituted analog. The 1-CF₃-only analog (CAS 113721-77-0, no bromine) has a reported Log P of 2.76 , while the 6-Br-only analog (CAS 226942-29-6, no CF₃) has a reported Log P ranging from 2.18 to 2.42 . The ΔLog P of +0.47 over the 1-CF₃ analog and +1.05 over the 6-Br analog demonstrates that the combination of both substituents produces an additive increase in lipophilicity beyond what either group contributes alone. For context, the 5-Br-7-CF₃ regioisomer (CAS 1356111-42-6) has a reported Log P of 3.44, while the 7-Br-3-CF₃ regioisomer (CAS 223916-04-9) has an estimated Log P of 3.35 [1], indicating that the 6-Br-1-CF₃ arrangement yields a Log P intermediate among the dual-substituted regioisomers .
| Evidence Dimension | Consensus Log Pₒ/w (lipophilicity) |
|---|---|
| Target Compound Data | Consensus Log P = 3.23 (average of iLOGP 2.4, XLOGP3 3.16, WLOGP 3.75, MLOGP 3.21, SILICOS-IT 3.61); MW = 280.08 |
| Comparator Or Baseline | Comparator 1: 1-CF₃-THIQ (CAS 113721-77-0), Log P = 2.76, MW = 201.19. Comparator 2: 6-Br-THIQ (CAS 226942-29-6), Log P = 2.18–2.42, MW = 212.09. Comparator 3: 5-Br-7-CF₃-THIQ (CAS 1356111-42-6), Log P ≈ 3.44. Comparator 4: 7-Br-3-CF₃-THIQ (CAS 223916-04-9), Log P ≈ 3.35. |
| Quantified Difference | ΔLog P vs. 1-CF₃-THIQ = +0.47; ΔLog P vs. 6-Br-THIQ = +1.05; vs. 5-Br-7-CF₃ isomer = −0.21; vs. 7-Br-3-CF₃ isomer = −0.12 |
| Conditions | SwissADME in silico prediction platform; comparator Log P values from Chemsrc, Molbase, and SLPharmaChem computed databases |
Why This Matters
A Log P difference of +0.47 to +1.05 versus single-substituent analogs translates to a 3- to 11-fold increase in octanol/water partition coefficient, directly impacting membrane permeability, passive diffusion, and protein binding in biochemical assays—making the dual-substituted compound the appropriate choice when enhanced lipophilicity is required without altering the core THIQ scaffold.
- [1] SLPharmaChem. 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline – Physicochemical Data: Log P = 3.35450. Available via: https://www.slpharmachem.com View Source
